molecular formula C17H21N5O14Zn B1177793 Polyoxorim-zinc CAS No. 146659-78-1

Polyoxorim-zinc

Cat. No. B1177793
CAS RN: 146659-78-1
M. Wt: 584.8 g/mol
InChI Key:
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Description

Polyoxorim-zinc, also known as Polyoxin D zinc salt, is a derivative of polyoxorim . It is a fermentation product of Streptomyces cacaoi, a naturally occurring soil bacterium . The IUPAC name is 5-[(2-amino-5-O-carbamoyl-2-deoxy-L-xylonoyl)amino]-1-(5-carboxy-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-1-yl)-1,5-dideoxy-β-D-allofuranuronic acid—zinc (1/1) or zinc 5-[(2-amino-5-O-carbamoyl-2-deoxy-L-xylonoyl)amino]-1-(5-carboxy-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-1-yl)-1,5-dideoxy-β-D-allofuranuronate .


Molecular Structure Analysis

The molecular formula of Polyoxorim-zinc is C17H21N5O14Zn . The InChIKey is ZKAPMXOKBGSLTC-AGVSZMOESA-N .

Mechanism of Action

Polyoxorim-zinc acts to inhibit the growth of phytopathogenic fungal cell wall chitin by competitively inhibiting chitin synthetase, leading to inhibition of septation and chaining .

Future Directions

Zinc plays a critical role in various biological processes, and its importance in health and disease is increasingly recognized . Future research may focus on understanding the mechanisms controlling cellular zinc homeostasis and the development of preventive and treatment regimens for various disorders .

properties

IUPAC Name

zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O14.Zn/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34;/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34);/q;+2/p-2/t4-,5-,6-,7+,8-,9+,10+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCJXEUDHCBDGI-AGVSZMOESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)[O-])NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O14Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035926
Record name Polyoxorim-zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-l-xylonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-, zinc salt (1:1)

CAS RN

146659-78-1
Record name Polyoxorim-zinc [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146659781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyoxorim-zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYOXORIM-ZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F48U67E18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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